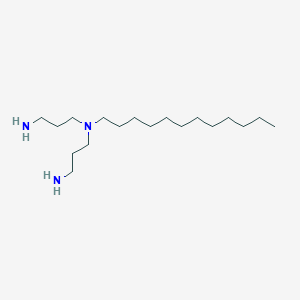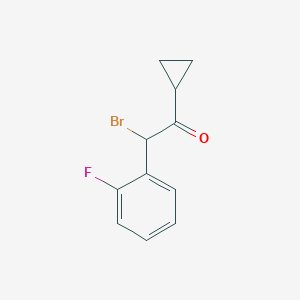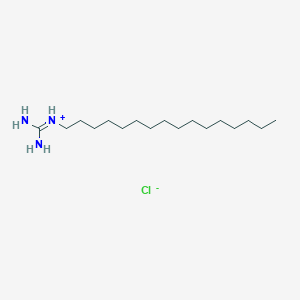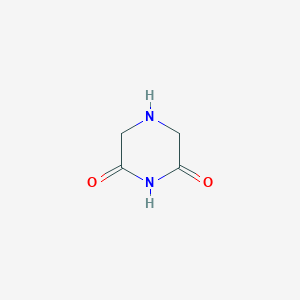
N-(3-Aminopropil)-N-dodecilpropano-1,3-diamina
Descripción general
Descripción
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a versatile compound known for its biocidal properties. It is widely used in various disinfectant and preservative applications due to its effectiveness against a broad spectrum of microorganisms . The compound has a unique molecular structure that contributes to its high performance in disinfection and preservation .
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of cell membrane interactions and antimicrobial activity.
Medicine: It is investigated for its potential use in developing new antimicrobial agents.
Industry: The compound is used in the formulation of disinfectants and preservatives for various industrial applications
Mecanismo De Acción
Target of Action
The primary target of Laurylamine Dipropylenediamine is spermine synthase , an enzyme involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, play crucial roles in various biological systems, including cell growth, survival, proliferation, and longevity .
Mode of Action
Laurylamine Dipropylenediamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to alterations in cellular processes that depend on these molecules .
Biochemical Pathways
The inhibition of spermine synthase by Laurylamine Dipropylenediamine affects the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, which are essential for various cellular processes, including DNA stabilization, protein synthesis, cell growth, and differentiation .
Pharmacokinetics
These techniques can provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .
Result of Action
The inhibition of spermine synthase by Laurylamine Dipropylenediamine can lead to a decrease in the levels of polyamines within cells . Given the role of polyamines in cell growth and proliferation, this could potentially lead to a slowdown in these processes . .
Action Environment
The action, efficacy, and stability of Laurylamine Dipropylenediamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other substances, such as inhibitors or activators of spermine synthase, could also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
Laurylamine dipropylenediamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
Cellular Effects
In terms of cellular effects, studies have shown that Laurylamine dipropylenediamine can influence the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSP) as well as of succinate dehydrogenase (SDG), NADH dehydrogenase (NDG), and fumarate hydratase (FHT) in Aspergillus niger .
Molecular Mechanism
The molecular mechanism of action of Laurylamine dipropylenediamine involves its interaction with biomolecules at the molecular level. For instance, it has been used for covalent attaching of organic films to metal oxides such as silica and titania .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Laurylamine dipropylenediamine have been observed to change over time. For example, it has been shown to improve the long-term circulation of oncolytic viruses in the body and shows excellent stability for loading an oncolytic virus .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Laurylamine dipropylenediamine in animal models are limited, related compounds have shown varying effects at different dosages. For instance, trodusquemine, a spermine metabolite of cholesterol, has shown to suppress feeding and prevent reduction in energy expenditure .
Metabolic Pathways
Laurylamine dipropylenediamine is involved in several metabolic pathways. For example, it participates in the back conversion pathway, which converts spermine back to spermidine, and spermidine back to putrescine .
Transport and Distribution
Related compounds like APTES have been shown to be used for covalent attaching of organic films to metal oxides such as silica and titania, suggesting a potential for wide distribution within cells .
Subcellular Localization
Related compounds like polyamines have been shown to have diverse cellular distributions, suggesting that Laurylamine dipropylenediamine may also be found in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and biosensing applications.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Employed in the modification of metal oxide nanoparticles.
N-(6-Aminohexyl)aminomethyltriethoxysilane: Utilized in drug delivery and catalyst immobilization.
Uniqueness
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine stands out due to its high biocidal activity and broad-spectrum effectiveness. Its unique molecular structure, with both primary and tertiary amine groups, contributes to its superior performance in disinfection and preservation applications .
Propiedades
IUPAC Name |
N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041243 | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2372-82-9 | |
| Record name | N,N-Bis(3-aminopropyl)dodecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurylamine dipropylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)











